jaspamide B
Description
Overview of Bioactive Compounds from Marine Sponges
Marine sponges, belonging to the phylum Porifera, are sessile, filter-feeding invertebrates that have proven to be a prolific source of novel bioactive compounds. nih.govencyclopedia.pub These organisms produce a vast array of secondary metabolites, which are not directly involved in their primary metabolic processes but serve crucial ecological functions such as defense against predators, competition for space, and prevention of biofouling. encyclopedia.pub The chemical diversity of these compounds is immense, encompassing various classes such as alkaloids, peptides, terpenoids, and polyketides. tandfonline.com Many of these natural products exhibit potent pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.commdpi.com
The discovery of bioactive compounds from marine sponges has led to significant advancements in medicine and biomedical research. A notable example is cytarabine (B982) (Ara-C), an anticancer drug used in the treatment of leukemia and lymphoma, which was developed from a nucleoside isolated from the Caribbean sponge Cryptotethya crypta. tandfonline.com Similarly, discodermolide, a polyketide from the sponge Discodermia dissoluta, has shown potent anticancer activity. tandfonline.com Other examples include ageliferin (B1246841) with antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), avarol (B1665835) with anti-HIV activity, and manoalide (B158911) with anti-inflammatory effects. tandfonline.com The continuous exploration of marine sponges unveils hundreds of new metabolites annually, highlighting their potential as a source for new therapeutic agents. mdpi.comiomcworld.com
Historical Context of Jaspamide B Discovery
Jaspamide, also known as jasplakinolide (B32604), was first reported in 1986 by two independent research groups. nih.govnih.gov It was isolated from sponges of the genus Jaspis (family Jaspidae), collected in the Indo-Pacific region. nih.goviiarjournals.org Specifically, it was identified from Jaspis johnstoni and Jaspis splendens. nih.govnih.govmdpi.com The initial discovery of jaspamide revealed a unique cyclodepsipeptide structure, a hybrid of polyketide and peptide components. nih.gov This novel molecular architecture, combined with its significant biological activities, including antifungal, insecticidal, and cytotoxic properties, immediately positioned it as a compound of great interest in natural products chemistry and pharmacology. researchgate.netresearchgate.net Following the discovery of the parent compound, a number of analogues, designated as jaspamides B through P, were subsequently isolated from various Jaspis sponges. mdpi.com The study of these jaspamides also led to the discovery of another biologically active substance, jaspine B, in 2002. iiarjournals.org
Significance of this compound in Chemical Biology Research
This compound, as one of the naturally occurring analogues of jaspamide, has contributed to the broader understanding of the structure-activity relationships within this class of compounds. The jaspamides, including this compound, are highly valued as molecular probes in chemical biology, primarily due to their distinct mechanism of action. nih.govacs.org They are known to interact with and stabilize filamentous actin (F-actin), a critical component of the eukaryotic cytoskeleton. nih.govontosight.ai This F-actin stabilization disrupts the dynamic processes of actin polymerization and depolymerization, which are essential for numerous cellular functions such as cell division, motility, and maintenance of cell shape. ontosight.ai
The ability of jaspamides to permeate cells and alter the actin cytoskeleton has made them invaluable tools for studying the roles of actin in various cellular processes. nih.gov For instance, research using jaspamide has provided insights into its effects on ruffling, phagocytosis, and the oxidative burst in immune cells. nih.govashpublications.org Furthermore, the potent cytotoxicity of jaspamide and its analogues against various cancer cell lines has spurred significant interest in their potential as anticancer agents. nih.govnih.gov The unique biological activity of this compound and other analogues continues to drive research into their therapeutic potential and their use in dissecting complex cellular pathways. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H43BrN4O7 |
|---|---|
Molecular Weight |
723.7 g/mol |
IUPAC Name |
(4R,7R,10S,13S,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,17,19-pentamethyl-15-methylidene-1-oxa-5,8,11-triazacyclononadecane-2,6,9,12,16-pentone |
InChI |
InChI=1S/C36H43BrN4O7/c1-19-15-21(3)34(45)38-23(5)36(47)41(6)30(17-27-26-9-7-8-10-28(26)39-33(27)37)35(46)40-29(24-11-13-25(42)14-12-24)18-31(43)48-22(4)16-20(2)32(19)44/h7-14,20-23,29-30,39,42H,1,15-18H2,2-6H3,(H,38,45)(H,40,46)/t20-,21+,22+,23+,29-,30-/m1/s1 |
InChI Key |
ZPXZSAWIJKVCLD-JARXUDBDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](CC(=C)C1=O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Canonical SMILES |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C)C1=O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Synonyms |
jaspamide B |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of Jaspamide B
Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid Nature
The biosynthesis of jaspamide B is a classic example of a hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) pathway. researchgate.netnih.gov These two types of enzymatic assembly lines are responsible for the production of a vast array of structurally diverse and biologically active natural products. mdpi.com
Polyketide Synthases (PKSs) are large, modular enzymes that synthesize polyketides through the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.
Nonribosomal Peptide Synthetases (NRPSs) are also large, modular enzymes that assemble peptides from proteinogenic and non-proteinogenic amino acids without the use of ribosomes. mdpi.com
In the case of this compound, the biosynthetic machinery is a hybrid system where PKS and NRPS modules are integrated to produce a molecule that is part peptide and part polyketide. nih.gov This hybrid nature allows for the incorporation of both amino acid residues and a polyketide-derived carbon chain into the final structure, contributing to the chemical complexity of the molecule. researchgate.net The interaction between the PKS and NRPS components can occur in different ways, but in many hybrid systems, there is a direct interaction between the modules of both synthetases. researchgate.net
Proposed Biosynthetic Assembly of the Macrocyclic Core
The macrocyclic core of this compound is assembled in a stepwise fashion on the PKS-NRPS enzymatic template. The process is believed to be initiated by the loading of a starter unit onto the PKS module. The polyketide chain is then elongated through the sequential addition of extender units, with each module of the PKS responsible for one cycle of extension and any associated chemical modifications, such as reductions or dehydrations.
Following the synthesis of the polyketide portion, the growing chain is transferred to the NRPS module. Here, the specific amino acid building blocks are activated and incorporated. The NRPS modules are organized in a colinear fashion, meaning the order of the modules on the enzyme dictates the sequence of amino acids in the resulting peptide. After the sequential addition of the amino acid residues, the linear precursor is cyclized to form the final macrocyclic structure. This cyclization is a crucial step that locks the molecule into its bioactive conformation.
Enzymatic Modifications and Derivatization in this compound Biosynthesis
The structural diversity observed within the jaspamide family of compounds is largely due to various enzymatic modifications that occur during or after the assembly of the macrocyclic core. These modifications, often referred to as tailoring reactions, are catalyzed by specific enzymes encoded within the biosynthetic gene cluster. nih.gov
Enzymatic modifications can include:
Halogenation: The incorporation of a bromine atom onto the tryptophan residue to form 2-bromoabrine is a key modification. mdpi.com
Hydroxylation: The introduction of hydroxyl groups at specific positions on the polyketide chain or amino acid residues.
Methylation: The addition of methyl groups, for example, the N-methylation of the tryptophan residue. nih.gov
Oxidation: Oxidative reactions can lead to the formation of different functional groups.
These tailoring enzymes act on the assembled backbone or its precursors, leading to the production of various jaspamide analogs, each with potentially different biological activities. The presence and activity of these enzymes are critical for generating the final, mature natural product.
Origin of Unique Amino Acid Residues in this compound (e.g., 2-bromoabrine, β-tyrosine)
2-bromoabrine: This modified amino acid is derived from the proteinogenic amino acid L-tryptophan. The biosynthetic pathway involves the N-methylation of tryptophan to form abrine, followed by a regioselective bromination at the 2-position of the indole (B1671886) ring. mdpi.com This halogenation step is catalyzed by a specific halogenase enzyme.
β-tyrosine: Unlike the common α-amino acids, this compound contains a β-tyrosine residue. The biosynthesis of β-amino acids can occur through various enzymatic routes. In a related class of compounds, the chondramides, which share structural similarity with jaspamides, (R)-β-tyrosine is produced directly from L-tyrosine by a tyrosine aminomutase enzyme. researchgate.net It is highly probable that a similar enzymatic transformation is involved in the biosynthesis of the β-tyrosine unit in this compound. This enzyme would catalyze the rearrangement of the amino group from the α-carbon to the β-carbon of the tyrosine side chain. The adenylation domain of the NRPS module is then responsible for the specific recognition and activation of this β-amino acid for incorporation into the growing peptide chain. researchgate.netrsc.org
The biosynthetic pathways for these unique amino acids highlight the remarkable enzymatic machinery that has evolved to produce the complex and diverse structures found in natural products like this compound.
Chemical Synthesis of Jaspamide B and Its Analogues
Strategic Approaches to the Total Synthesis of Jaspamide B
The overarching goal in the total synthesis of this compound is the efficient and stereocontrolled construction of its complex architecture. Chemists have devised several convergent strategies that involve the synthesis of key fragments followed by their strategic coupling and macrocyclization.
A predominant and widely adopted approach for the synthesis of this compound and its analogues revolves around macrolactonization. researchgate.netingentaconnect.com This strategy involves the formation of the large lactone ring as a key ring-closing step. Typically, a linear precursor containing the tripeptide and the polypropionate fragments is assembled and then subjected to cyclization.
One of the most effective methods for this crucial step is the Yamaguchi macrolactonization. nih.gov This reaction utilizes 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid of the seco-acid precursor, which then reacts with an alcohol moiety intramolecularly in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to form the desired macrolactone. Other reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), have also been employed to effect this transformation. researchgate.net The success of this strategy hinges on the efficient synthesis of the linear precursor and the high-yielding macrocyclization, which can sometimes be hampered by competing oligomerization reactions. acs.org
Table 1: Comparison of Macrolactonization Reagents in Jaspamide Synthesis
| Reagent | Conditions | Observations |
| Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride, DMAP) | Benzene, reflux | High yields of the desired 19-membered lactone have been reported. |
| DCC/HOBt | THF | Used for the coupling of the tripeptide and polypropionate segments to form the linear precursor. |
| EDC | Not specified in detail for this compound, but a common macrolactonization reagent. acs.org | Often used in the synthesis of other complex macrocycles. acs.org |
This table provides a summary of common reagents used in macrolactonization strategies for the synthesis of jaspamide and related compounds.
To streamline the synthesis of the crucial tripeptide fragment of this compound, solid-phase peptide synthesis (SPPS) has emerged as a powerful and efficient methodology. researchgate.netingentaconnect.com SPPS allows for the stepwise assembly of the peptide chain on an insoluble polymer support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple filtration. csic.es
The process begins by anchoring the first amino acid to the resin. csic.es Subsequent amino acids are then added in a stepwise fashion, with each coupling step followed by a deprotection step to reveal a new N-terminus for the next coupling reaction. csic.es This iterative process is continued until the desired tripeptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support. csic.esresearchgate.net This approach significantly accelerates the synthesis of the peptide portion and is amenable to automation. researchgate.netingentaconnect.comcsic.es A key advantage of SPPS is the ability to use a large excess of reagents to drive the reactions to completion, leading to high yields of the desired peptide. csic.es
An alternative and powerful strategy for the formation of the macrocyclic ring in jaspamide analogues involves ruthenium-catalyzed ring-closing metathesis (RCM). researchgate.netingentaconnect.comresearchgate.net RCM is a versatile and widely used reaction in organic synthesis for the formation of cyclic alkenes. wikipedia.orgorganic-chemistry.org This method relies on the intramolecular reaction of a diene precursor in the presence of a ruthenium catalyst, such as the Grubbs catalyst, to form a new carbon-carbon double bond, thereby closing the ring and releasing a small volatile molecule like ethylene. wikipedia.orgmedwinpublishers.com
In the context of jaspamide synthesis, a linear precursor containing two terminal alkene functionalities is prepared. researchgate.net Treatment of this diene with a ruthenium catalyst initiates the metathesis cascade, leading to the formation of the desired macrocycle. uwindsor.ca The choice of catalyst and reaction conditions is crucial for the efficiency and stereoselectivity of the RCM reaction. wikipedia.org This approach offers a distinct advantage in its tolerance to a wide range of functional groups, which is beneficial when dealing with the complex and multifunctional nature of jaspamide precursors. medwinpublishers.comuwindsor.ca
Solid-Phase Synthesis Methodologies for Peptide Chain Assembly
Synthesis of Key Stereochemical Intermediates for this compound Construction
The successful total synthesis of this compound is critically dependent on the stereocontrolled synthesis of its key building blocks. These include the polypropionate segment and the unusual amino acid residues.
The polypropionate fragment of this compound, specifically (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid, presents a significant synthetic challenge due to the presence of three stereocenters and a trisubstituted double bond. researchgate.netingentaconnect.com Several elegant strategies have been developed to address this challenge.
One notable approach utilizes an Evans' syn-aldol reaction to establish the initial stereochemistry, followed by an orthoester Claisen rearrangement to construct the trisubstituted double bond with the desired E-geometry. nih.gov Other methods have employed diastereoselective alkylations and 1,2-additions to chiral aldehydes to set the stereocenters. researchgate.net The stereoselective synthesis of this fragment is a testament to the power of modern asymmetric synthesis methodologies.
This compound contains two non-proteinogenic amino acids: (R)-2-bromoabrine and (R)-β-tyrosine. researchgate.netingentaconnect.com Their synthesis in enantiomerically pure form is essential for the total synthesis of the natural product.
The synthesis of (R)-β-tyrosine has been achieved through various methods, including asymmetric protocols that utilize chiral auxiliaries. nih.gov For instance, the Davis asymmetric synthesis provides access to the desired enantiomer. nih.gov Biosynthetically, it has been shown that (R)-β-tyrosine can be produced from L-tyrosine by the action of an aminomutase enzyme. researchgate.net
The synthesis of (R)-2-bromoabrine, a brominated N-methyl-tryptophan derivative, also requires careful stereocontrol. Synthetic routes often involve the bromination of a suitable tryptophan precursor and subsequent N-methylation. The stereochemistry is typically introduced through the use of a chiral starting material or an asymmetric transformation. The convenient synthesis of the protected tripeptide containing both of these unusual amino acids, (S)-Alanyl-(R)-2-bromoabryl-(R)-β-tyrosine, has been reported in good yield. capes.gov.br
Table 2: Key Stereochemical Intermediates of this compound
| Compound Name | Structure | Key Synthetic Challenge |
| (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid | Polypropionate | Three stereocenters and a trisubstituted (E)-double bond. researchgate.netingentaconnect.com |
| (R)-2-bromoabrine | Modified Amino Acid | Stereoselective bromination and N-methylation of a tryptophan derivative. |
| (R)-β-tyrosine | Modified Amino Acid | Asymmetric synthesis to obtain the correct enantiomer. nih.gov |
This table highlights the key structural fragments of this compound and the primary challenges associated with their synthesis.
Synthesis of the Polypropionate Segment
Development of Simplified and Truncated Analogues of this compound
The synthesis of simplified and truncated analogues of this compound is a strategic endeavor to identify the minimal structural requirements for its biological activity and to develop more accessible synthetic routes. idexlab.com By systematically removing or modifying certain structural features, researchers can gain insights into the pharmacophoric core of the molecule. researchgate.netnih.gov
The design of this compound analogues is guided by several rational principles aimed at understanding the role of specific structural motifs and overcoming the synthetic complexity of the natural product. idexlab.comresearchgate.net Key strategies include:
Simplification of the Macrolide Core: One approach involves reducing the size of the 19-membered macrocyclic ring. nih.gov This is intended to investigate the impact of macrocycle conformation on biological activity and to potentially simplify the challenging macrolactonization step. researchgate.net
Modification of the β-Tyrosine Unit: The β-tyrosine residue is considered crucial for activity. nih.gov Analogue design often involves altering the substituents on the aromatic ring or modifying the amino acid backbone to probe the electronic and steric requirements for target binding. nih.govnih.gov For instance, replacing the phenolic hydroxyl group with a methoxy (B1213986) group simplifies the synthesis by eliminating the need for a deprotection step. nih.gov
Investigation of Amide vs. Ester Linkages: Some synthetic strategies explore the replacement of the depsipeptide's ester linkage with a more stable amide bond to create lactam analogues. nih.govuni-tuebingen.de This modification can influence the conformational properties of the macrocycle and its metabolic stability.
The following table summarizes some of the rational design principles and the corresponding structural modifications in the synthesis of this compound analogues.
| Design Principle | Structural Modification | Rationale |
| Structural Simplification | Removal of the N-methyl group on the alanine (B10760859) residue. nih.gov | To assess the role of N-methylation in bioactivity and simplify synthesis. nih.gov |
| Replacement of the bromo-tryptophan unit with other amino acids. researchgate.net | To probe the importance of the indole (B1671886) moiety for biological function. researchgate.net | |
| Pharmacophore Identification | Synthesis of truncated analogues lacking parts of the polyketide chain. arkat-usa.orgmdpi.com | To identify the minimal structural components required for cytotoxicity. arkat-usa.orgmdpi.com |
| Modification of the stereochemistry at various chiral centers. nih.gov | To understand the impact of stereoconfiguration on biological activity. nih.gov | |
| Improved Synthetic Access | Designing analogues that can be synthesized via more efficient routes. nih.gov | To facilitate the production of larger quantities for further studies. nih.gov |
Both divergent and convergent strategies have been employed for the synthesis of this compound analogues, each offering distinct advantages.
Divergent Synthesis: A divergent approach allows for the creation of a library of related analogues from a common intermediate. This strategy is particularly efficient for exploring SAR, as multiple modifications can be introduced in the final steps of the synthesis. researchgate.net For example, a common macrocyclic core can be synthesized and then functionalized in various ways to produce a range of analogues. nih.gov Another divergent approach involves the on-resin synthesis of a linear precursor which can then be subjected to different cyclization and modification reactions. researchgate.net
A general divergent strategy for jaspamide analogues can be outlined as follows:
Synthesis of a common advanced intermediate, often a protected linear tripeptide-polyketide chain. nih.gov
Diversification of this intermediate by introducing different substituents or modifying existing functional groups.
Cyclization, typically via macrolactonization or ring-closing metathesis, to form the macrocyclic core. researchgate.netresearchgate.net
Final deprotection steps to yield a series of related analogues.
The table below outlines a representative convergent synthetic route for jaspamide analogues. nih.gov
| Step | Description | Key Reactions |
| 1 | Fragment Synthesis | Asymmetric synthesis of the β-tyrosine derivative, synthesis of the dipeptide (e.g., Boc-Ala-bromo-Trp), and synthesis of the polyketide segment. |
| 2 | Fragment Coupling | The protected dipeptide is coupled to the β-tyrosine derivative to form a tripeptide. This is followed by coupling with the polyketide chain. |
| 3 | Macrolactonization | The linear precursor undergoes an intramolecular esterification to form the 19-membered ring. |
| 4 | Deprotection | Removal of protecting groups to yield the final jaspamide analogue. |
Molecular and Cellular Mechanisms of Action of Jaspamide B
Interaction with Actin Cytoskeleton Dynamics
Jaspamide B is a potent modulator of the actin cytoskeleton, directly interacting with actin filaments to alter their stability and organization. nih.govacs.org This interaction is the primary mechanism underlying its cytotoxic and other biological effects.
Mechanism of F-actin Stabilization and Polymerization Enhancement
This compound, also known as jasplakinolide (B32604), is a potent inducer of actin polymerization and stabilization. adipogen.combiorxiv.orgspringernature.commolbiolcell.orgresearchgate.net It binds non-covalently to a site on filamentous actin (F-actin) that involves three adjacent actin subunits, effectively cross-linking them and reinforcing the filament's structure through hydrophobic interactions. biorxiv.orgpnas.org This binding competitively inhibits the interaction of other actin-stabilizing agents like phalloidin (B8060827). adipogen.combiorxiv.orgmolbiolcell.orgresearchgate.net
Disruption of Actin Filament Organization and Microfilament Structure
The potent F-actin stabilizing and polymerizing effects of this compound lead to a dramatic and detrimental reorganization of the actin cytoskeleton. ashpublications.orgnih.gov Instead of the typical dynamic and organized fibrous networks, exposure to this compound induces the formation of focal aggregates or amorphous masses of polymeric actin. nih.govashpublications.orgnih.gov
This disruption is a shared mechanism of cytotoxicity among this compound and its analogues. nih.govacs.org The compound effectively disrupts the normal turnover of actin filaments, which is crucial for a multitude of cellular processes. acs.org The result is a static and disordered microfilament structure, rendering the cell unable to perform essential functions that rely on a dynamic actin cytoskeleton. nih.gov This disruption has been observed in various cell types, including cancer cells and human monocytes. nih.govashpublications.org
Effects on Cellular Morphological Features (e.g., ruffling, cell shape)
The profound alterations in the actin cytoskeleton induced by this compound manifest as significant changes in cellular morphology. One of the most notable effects is the inhibition of membrane ruffling, a process essential for cell motility. ashpublications.orgnih.gov In human monocytes, for instance, this compound treatment causes well-spread cells to contract and adopt a rounded shape. ashpublications.orgebi.ac.uk This change in cell shape is a direct consequence of the chaotic reorganization of actin filaments into aggregates, which prevents the formation of structures like lamellipodia and filopodia that are necessary for normal cell spreading and movement. nih.govashpublications.org
Cellular Responses to this compound-Induced Actin Perturbations
The disruption of the actin cytoskeleton by this compound triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis, particularly in malignant cells.
Induction of Apoptosis Pathways in Malignant Cells
This compound is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines. adipogen.comresearchgate.netnih.gov The stabilization of actin filaments appears to be a key event in the transduction of the apoptotic signal. mdpi.com this compound can trigger both caspase-dependent and caspase-independent apoptotic pathways. researchgate.net
In some cancer cell lines, such as Jurkat T cells, this compound-induced apoptosis is mediated through the activation of caspase-3-like proteases. nih.gov This activation leads to the cleavage of downstream targets like PARP (poly(ADP-ribose) polymerase), a hallmark of apoptosis. researchgate.netiiarjournals.org The process can be inhibited by broad-spectrum caspase inhibitors. nih.govnih.gov Furthermore, this compound has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. researchgate.netmdpi.com Specifically, it can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. mdpi.com
In other cellular contexts, such as HeLa cells, the related compound Jaspine B hydrochloride (JBH) has been shown to activate the extrinsic apoptotic pathway, indicated by the overexpression of TNF-α and FasL. iiarjournals.org This leads to the activation of initiator caspase-8 and subsequent executioner caspases. iiarjournals.org JBH treatment also leads to an increase in intracellular ceramide levels, which can act as a second messenger to trigger apoptosis. iiarjournals.orgiiarjournals.org
Effects on Cell Cycle Progression
The interference of this compound with the actin cytoskeleton can also lead to perturbations in cell cycle progression. karger.com The proper functioning of the actin cytoskeleton is essential for cytokinesis, the final stage of cell division. By disrupting actin dynamics, this compound can interfere with this process.
Studies have shown that treatment with this compound can lead to an accumulation of cells in the G2/M phase of the cell cycle, suggesting an arrest at this checkpoint. Furthermore, in HL-60 promyelocytic leukemia cells, this compound has been observed to induce polyploidization, a state where cells contain more than two sets of homologous chromosomes. karger.com This is often a result of failed cytokinesis. At a concentration of 5 x 10–8 M, this compound exhibited antiproliferative activity in HL-60 cells. karger.com
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, caspases, Bcl-2)
This compound and its closely related analogues, such as Jasplakinolide, exert significant influence over signaling pathways that govern inflammation, apoptosis, and cell survival.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. uclan.ac.uk Some marine-derived compounds, including jaspamides, have been shown to modulate this pathway. pensoft.net For instance, the related bengamides have been observed to inhibit NF-κB. mdpi.com Specifically for jasplakinolide, studies in BV2 microglial cells demonstrated that treatment could reduce the nuclear expression of the NF-κB p65 subunit, which is a key step in activating the inflammatory response. uclan.ac.uk This suggests a mechanism for potential anti-inflammatory effects by preventing the transcription of pro-inflammatory genes. uclan.ac.uk
Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis, or programmed cell death. wikipedia.org Research indicates that jasplakinolide induces apoptosis through a caspase-dependent pathway. researchgate.netnih.gov Specifically, treatment with jasplakinolide has been shown to activate caspase-3-like proteases. nih.govasm.org The activation of these executioner caspases leads to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in the systematic dismantling of the cell. researchgate.netiiarjournals.org Evidence suggests that jasplakinolide may induce both caspase-dependent and caspase-independent cell death pathways. researchgate.net
Bcl-2 Family Proteins: The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, containing both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.comnih.gov The balance between these proteins can determine whether a cell lives or dies. Jasplakinolide has been found to decrease the expression of the anti-apoptotic protein Bcl-2 in HCT-116 and HeLa cells. researchgate.net By down-regulating Bcl-2, jasplakinolide shifts the cellular balance in favor of apoptosis, facilitating cell death. This action is a key component of its cytotoxic effects against cancer cell lines.
Investigation of Alternative Molecular Targets
While actin is a primary target, research has identified other molecular players that interact with this compound, broadening its pharmacological profile.
Ion Channel Modulation by this compound (e.g., Kv1.5, Cav1.2, Cav3.2, HCN2)
Recent investigations have revealed that jaspamide can significantly modulate the activity of several cardiac ion channels, an effect that may contribute to its observed toxicity in preclinical models. nih.gov Patch-clamp assays using a 10 μM concentration of jaspamide demonstrated potent inhibition of the Kv1.5 potassium channel. nih.gov This channel is a key component of the ultra-rapid delayed rectifier current in the human atria and plays a role in cardiac repolarization. nih.gov
Jaspamide also inhibited other ion channels, although to a lesser degree than Kv1.5. These include the calcium channels Cav1.2 and Cav3.2, and the hyperpolarization-activated cyclic nucleotide-gated (HCN2) potassium channel. nih.gov The L-type calcium channel Cav1.2 is crucial for vascular smooth muscle contraction, while T-type calcium channels like Cav3.2 are involved in various physiological processes. frontiersin.orgfrontiersin.org The HCN2 channel contributes to the pacemaker currents in the heart. nih.gov The human Ether-à-go-go-Related Gene (hERG) channel, another critical cardiac potassium channel, was only minimally affected. nih.gov
Table 1: Effect of Jaspamide on Various Ion Channels
| Ion Channel | Jaspamide Concentration | Percent Inhibition | Cell Type | Reference |
|---|---|---|---|---|
| Kv1.5 | 10 μM | 98.5% | CHO cells | nih.gov |
| Cav1.2 | 10 μM | 64.3% | CHO or HEK293 cells | nih.gov |
| Cav3.2 | 10 μM | 48.8% | CHO or HEK293 cells | nih.gov |
| HCN2 | 10 μM | 41.3% | CHO or HEK293 cells | nih.gov |
| hERG (Kv11.1) | 10 μM | 4.2% | CHO or HEK293 cells | nih.gov |
Other Identified Protein Interactions
The primary and most studied protein interaction for jaspamides is with actin. mdpi.comuni-muenchen.de this compound, like its parent compound, is known to operate by stabilizing filamentous actin (F-actin), which disrupts the dynamic equilibrium of the actin cytoskeleton. researchgate.net This stabilization is thought to be a major contributor to its cytotoxic effects. researchgate.net Beyond this, specific interactions with other proteins are less characterized for this compound itself, with much of the literature focusing on the broader class of jasplakinolides. The modulation of signaling pathways and ion channels as described above inherently involves interactions with the respective proteins (e.g., caspases, Bcl-2, Kv1.5), though these are often functional effects rather than direct, high-affinity binding in the way it interacts with actin. Further research is needed to identify and characterize other direct protein binding partners for this compound.
Structure Activity Relationship Sar Studies of Jaspamide B Analogues
Impact of Macrocyclic Ring Modifications on Biological Activity
Research involving synthetic analogues has indicated that the macrocyclic core's size and flexibility are important. For instance, studies have suggested that a larger macrocyclic core may provide a better foundation for developing derivatives. nih.gov Conversely, the creation of acyclic, or open-chain, derivatives has yielded mixed results. While some acyclic analogues demonstrated significant sub-micromolar cytotoxicity, others were inactive, highlighting the importance of the specific connectivity sequence of the polyketide and peptide subunits and the conformational constraints imposed by the ring. nih.gov The inactivity of certain acyclic analogues underscores the critical role of the macrocyclic geometry in establishing the correct pharmacophore for actin binding. nih.govresearchgate.net
Role of Polyketide Moiety Modifications in Actin Binding and Cytotoxicity
The polyketide portion of the jaspamide scaffold, a long carbon chain with multiple stereocenters, plays a significant role in the molecule's interaction with actin and its resulting cytotoxicity. Jaspamide B is distinguished by a conjugated enone functionality within this moiety. ird.fr
SAR studies have revealed that this region is sensitive to structural changes:
Double Bond Modifications: Transforming the C11-C12 double bond into an epoxide or a diol has been shown to be detrimental to biological activity. nih.gov However, minor modifications to the E/Z geometry of this double bond have only a small effect on potency. nih.gov
Methyl Group Stereochemistry: The configuration of the methyl groups along the polyketide chain is important. Inverting the stereochemistry at the C-13 and C-15 methyl groups results in a notable, approximately 10-fold, loss in activity. nih.govnih.gov
Functional Group Introduction: The introduction of new functional groups or the replacement of existing ones within the polyketide chain generally leads to a decrease in potency, reinforcing that limited modifications are tolerated in this region. researchgate.net
These findings collectively indicate that while some flexibility exists, the specific structure and stereochemistry of the polyketide moiety are finely tuned for optimal actin binding and cytotoxic effects. nih.gov
Significance of Amino Acid Residue Stereochemistry and Derivatization
The tripeptide segment of this compound, consisting of β-tyrosine, N-methyl-2-bromoabrine (a tryptophan derivative), and alanine (B10760859), is fundamental to its biological activity. Both the specific type of amino acid and its stereochemical configuration are crucial.
The β-tyrosine residue is considered an essential component for the molecule's ability to bind to its actin target. nih.gov This non-standard amino acid is a key part of the pharmacophore, and its correct presentation is dictated by the macrocycle's conformation. rsc.org Studies involving analogues with modified β-tyrosine units have consistently shown that this part of the molecule is critical for maintaining high-potency biological activity. nih.govnih.gov The aromatic ring and the hydroxyl group of the tyrosine are believed to form key interactions within the binding pocket on the actin filament.
The derivatization of the amino acid residues, specifically N-methylation and halogenation, significantly influences the biological profile of jaspamide analogues.
N-methylation: The N-methyl group on the tryptophan residue is a common feature among highly active jaspamide-like compounds. nih.gov Synthetic analogue studies have confirmed its importance, as the removal of this N-methyl moiety leads to a decrease in biological potency. nih.govnih.gov N-methylation can impact the peptide's conformational flexibility and its resistance to enzymatic degradation. uni-tuebingen.de
Halogenation: The bromine atom on the tryptophan residue's indole (B1671886) ring is another key feature. There is a remarkable parallelism in halogenation patterns between the highly active jasplakinolide (B32604) (jaspamide) and the related compound chondramide D (which contains chlorine). nih.gov While modifications to the brominated tryptophan residue can have some influence, they appear to have less impact on the antiproliferative effect than other structural changes. researchgate.net
Importance of the β-tyrosine Unit for Target Binding
Correlation between Cytotoxic Activity and Actin Disruption Efficacy
A strong correlation exists between the cytotoxic effects of jaspamide analogues and their ability to disrupt the cellular actin cytoskeleton. Numerous studies have demonstrated that the primary mechanism of action for cytotoxic jaspamides is the stabilization of filamentous actin (F-actin), which interferes with the dynamic processes of actin polymerization and depolymerization essential for cell division, motility, and structure. nih.govresearchgate.netnih.gov
Table 1: Cytotoxicity of Jaspamide Analogues
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Jaspamide | NSCLC-N6 | 0.36 | ird.fr |
| This compound | NSCLC-N6 | 3.3 | ird.fr |
| Jaspamide C | NSCLC-N6 | 1.1 | ird.fr |
Identification of Pharmacophore Elements for this compound Activity
Based on extensive SAR studies, a clear pharmacophore model for the jaspamide class of compounds has emerged. The pharmacophore represents the collection of essential structural and stereochemical features required for high-affinity binding to F-actin and subsequent biological activity.
The key elements of the jaspamide pharmacophore are:
A Constrained Macrocyclic Scaffold: A 19-membered depsipeptide ring that maintains the correct three-dimensional orientation of the other functional groups. nih.gov
The β-Tyrosine Residue: This amino acid is indispensable for target binding. nih.gov
A Halogenated N-methyl Tryptophan Moiety: The N-methyl group and the halogen atom (typically bromine) are important for potency. nih.govnih.gov
A Specific Polyketide Substructure: The stereochemistry of methyl groups at C-13 and C-15 and the integrity of the C11-C12 double bond are crucial. nih.govnih.gov
Specific Stereochemistry: The absolute configuration at multiple chiral centers, particularly at C-9 (S-configuration required) and within the amino acid residues, is critical for optimal activity. nih.gov
Modeling studies have suggested that the benzyl (B1604629) moiety of the β-tyrosine and the halide substituent of the tryptophan overlap well with key binding regions on actin, forming a 'core' pharmacophore for interaction at the F-actin site. nih.gov
Preclinical Pharmacological Evaluation of Jaspamide B and Its Analogues
In Vitro Cytotoxicity Profiling Against Cancer Cell Lines
Jaspamide B and its analogues have demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines in laboratory settings. karger.comresearchgate.netnih.govnih.govebi.ac.ukresearchgate.netnih.govnih.govpensoft.net This activity is largely attributed to their ability to disrupt the actin cytoskeleton, a critical component of cellular structure and function. nih.gov
This compound has shown notable efficacy against various human carcinoma cell lines. Research has highlighted its potent antiproliferative activity against prostate, colorectal, and breast cancer cells. karger.comresearchgate.netnih.govebi.ac.uknih.gov
Initial screenings by the National Cancer Institute (NCI) revealed a significant cytotoxicity pattern for this compound, with particular selectivity against renal, prostate, and central nervous system (CNS) tumor cell lines. nih.gov Subsequent studies have corroborated these findings, demonstrating this compound's ability to inhibit the growth of prostate carcinoma PC-3 cells. nih.gov The cytotoxic effects of this compound and its analogues have also been evaluated against human breast adenocarcinoma (MCF-7) and colon adenocarcinoma (HT-29 and HCT-116) cells. nih.govnih.gov For instance, Jasplakinolide (B32604) B, an analogue, exhibited a potent growth inhibition (GI₅₀) of less than 1 nM against HCT-116 human colorectal adenocarcinoma cells. nih.govresearchgate.net
Table 1: In Vitro Cytotoxicity of this compound and Analogues in Carcinoma Cell Lines
| Compound/Analogue | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀) |
|---|---|---|---|
| This compound | PC-3 | Prostate Carcinoma | - |
| Jasplakinolide B | HCT-116 | Colorectal Adenocarcinoma | < 1 nM (GI₅₀) |
| Jaspine B Analogue (7f) | PC-3 | Prostate Cancer | 0.85 μM (IC₅₀) |
| Jaspine B Analogues | Eca-109, EC-9706, B16-F10, MCF-7 | Esophageal, Melanoma, Breast | Potent |
This compound has demonstrated significant activity against leukemia cell lines. nih.gov Studies on the human promyelocytic leukemia cell line HL-60 have shown that this compound can inhibit proliferation and induce maturation. ashpublications.org At a concentration of 5 × 10⁻⁸ M, this compound exhibited an inhibitory effect on HL-60 cell proliferation. karger.com Furthermore, at 10⁻⁷ M, it induced maturation in these cells, as indicated by morphological changes and the upregulation of cell surface antigens like CD16 and CD14. ebi.ac.ukashpublications.org
Research has also explored the effects of this compound on polyploidy in HL-60 cells. karger.com Treatment with 5 × 10⁻⁸ M this compound led to an increase in multinucleated cells, suggesting an induction of polyploidy. karger.com This effect is thought to be related to the disruption of the actin cytoskeleton.
The antiproliferative activity of this compound in leukemia cells is dose-dependent. Incubation of HL-60 cells with 5 × 10⁻⁸ M and 10⁻⁷ M this compound for 48 hours resulted in 38% and 77% proliferation inhibition, respectively. ashpublications.org
Table 2: Effects of this compound on HL-60 Leukemia Cells
| Concentration | Effect |
|---|---|
| 5 × 10⁻⁸ M | Inhibition of cell proliferation, induction of polyploidy |
| 10⁻⁷ M | Induction of cell maturation, significant inhibition of proliferation |
Efficacy in Diverse Human Carcinoma Cell Lines (e.g., prostate, colorectal, breast)
Antifungal and Antiparasitic Activities of this compound
In addition to its anticancer properties, this compound has demonstrated significant antifungal and antiparasitic activities. nih.govresearchgate.netnih.govmdpi.comacs.org It was one of the first marine-derived compounds to show potent activity against the fungus Candida albicans. ebi.ac.ukbiomolther.orgnih.gov this compound is fungicidal against C. albicans, with both a minimum inhibitory concentration (MIC) and a minimum lethal concentration of 25 μg/ml in broth dilution assays. ebi.ac.uk In vivo studies have also shown the topical activity of a 2% this compound solution against Candida vaginal infections in mice. biomolther.org
This compound also exhibits anthelmintic (antiparasitic) properties. researchgate.netmdpi.com The crude extract from the Jaspis sponge, from which this compound is derived, showed striking activity against the nematode Nippostrongylus braziliensis. mdpi.com
Evaluation in Preclinical In Vitro and In Vivo Models
The preclinical evaluation of this compound has extended to in vivo models to assess its therapeutic potential in a more complex biological system. nih.gov
This compound has been evaluated for its ability to inhibit tumor growth in xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.gov In one study, a 7-day continuous subcutaneous infusion of this compound resulted in a 5-day tumor growth delay in mice bearing Lewis lung carcinoma xenografts. nih.gov The drug was also found to be active in vivo against human prostate carcinoma xenografts. nih.gov These findings, while preliminary, suggest that this compound can exert antitumor effects in a living organism.
This compound has been shown to act as a radiosensitizer, meaning it can make cancer cells more susceptible to radiation therapy. nih.gov In vitro studies have demonstrated that this compound can enhance the effects of radiation against prostate and lung carcinoma cells. nih.gov This radiosensitizing effect is likely linked to its primary mechanism of action—the disruption of the actin cytoskeleton, which can interfere with cellular processes involved in DNA repair and cell division, making irradiated cells more vulnerable. nih.gov
Assessment of Tumor Growth Inhibition in Xenograft Models
Comparative Analysis of this compound with Other Actin-Targeting Agents
This compound and its parent compound, jasplakinolide, belong to a class of cyclic depsipeptides that modulate actin dynamics, a critical process for cell motility, division, and morphology. The actin cytoskeleton is a highly validated target for cytotoxic agents, and a variety of natural products with distinct mechanisms of action have been identified. A comparative analysis of this compound with other prominent actin-targeting agents reveals key differences in their molecular mechanisms, binding interactions, and cellular effects. These agents can be broadly categorized into actin filament (F-actin) stabilizers and depolymerizers.
Actin Filament Stabilizers: Jaspamides and Phalloidin (B8060827)
This compound is part of the jasplakinolide family, which are known F-actin stabilizers. acs.org They function by promoting polymerization and preventing the depolymerization of actin filaments. wikipedia.orgbiorxiv.org This action is shared by phalloidin, a bicyclic peptide toxin from the Amanita phalloides mushroom. wikipedia.orgbiorxiv.org
Research indicates that jasplakinolide and phalloidin competitively bind to the same site on F-actin, a hydrophobic pocket formed by three adjacent actin subunits. biorxiv.orgnih.govembopress.org Despite sharing a binding site, their effects are not identical. Jasplakinolide has been reported to be a more effective stabilizer of F-actin than phalloidin. biorxiv.org Structural studies using cryo-electron microscopy have revealed that jasplakinolide binding induces an "open" conformation of the actin D-loop, which mimics the ADP-Pi transition state. embopress.orgnih.gov In contrast, phalloidin binding results in a "closed" D-loop conformation, which is more similar to the ADP-bound state of actin. embopress.org Furthermore, differential scanning calorimetry has suggested that jasplakinolide exerts a more extensive cooperative effect along the actin filament, with one molecule influencing approximately 15 actin protomers, compared to about 7 for phalloidin. nih.gov A significant practical difference is that jasplakinolides are membrane-permeable, allowing them to be used in living cells, whereas phalloidin is generally membrane-impermeable and is primarily used for staining fixed cells. researchgate.netmdpi.com
Actin Filament Depolymerizers: Cytochalasins and Latrunculins
In contrast to the stabilizing effects of jaspamides, cytochalasins and latrunculins act by promoting the disassembly of actin filaments. wikipedia.org
Cytochalasins , such as cytochalasin D, are fungal-derived mycotoxins that bind to the barbed (+) end of F-actin. wikipedia.orgpnas.org This "capping" action prevents the addition of new actin monomers, leading to a net depolymerization of the filament. mdpi.com The cellular effects of cytochalasin D include the formation of small actin clusters, which differs from the large, bulky F-actin aggregates induced by jasplakinolide. pnas.org
Latrunculins , isolated from the Red Sea sponge Latrunculia magnifica, operate through a different mechanism. mdpi.com They sequester globular actin (G-actin) monomers, preventing them from being incorporated into the growing filament. wikipedia.orgpnas.org This leads to a rapid shift in the G-actin/F-actin equilibrium towards depolymerization.
This compound: A Unique Profile
This compound (also referred to as jasplakinolide B) presents a particularly interesting case. Studies have shown it to be highly cytotoxic, with a GI50 (Growth Inhibition 50) value of less than 1 nM against the HCT-116 human colorectal adenocarcinoma cell line. nih.govresearchgate.netnih.gov However, one study reported that at a concentration of 80 nM, this compound did not exhibit microfilament-disrupting activity. nih.govresearchgate.netnih.gov This is in contrast to another report which provided evidence that cytotoxic analogues of jasplakinolide, including this compound, do operate by modifying microfilaments. acs.org It has also been observed that for the jasplakinolide family in general, cytotoxic activity tends to correlate with anti-microfilament activity. nih.gov This apparent discrepancy suggests that the potent cytotoxicity of this compound at very low concentrations might involve mechanisms that are not solely dependent on large-scale microfilament disruption, or that the assays used had different sensitivities.
The following tables provide a comparative summary of the key characteristics and reported activities of this compound and other actin-targeting agents.
| Compound | Class | Primary Mechanism of Action | Binding Site on Actin | Key Differentiating Feature |
|---|---|---|---|---|
| This compound | F-actin Stabilizer | Promotes actin polymerization and stabilizes filaments. acs.org | F-actin, competitive with phalloidin. biorxiv.org | Potently cytotoxic, but its microfilament disruption activity at higher concentrations is debated. acs.orgresearchgate.netnih.gov |
| Phalloidin | F-actin Stabilizer | Binds to and stabilizes F-actin, preventing depolymerization. wikipedia.orgbiorxiv.org | F-actin, at the interface of three actin subunits. nih.gov | Generally membrane-impermeable; induces a "closed" D-loop conformation in actin. embopress.orgresearchgate.net |
| Cytochalasin D | F-actin Depolymerizer | Caps the barbed (+) end of F-actin, preventing monomer addition. wikipedia.orgpnas.org | Barbed (+) end of F-actin. pnas.org | Induces formation of small actin clusters in cells. pnas.org |
| Latrunculin A/B | F-actin Depolymerizer | Sequesters G-actin monomers, preventing their polymerization. wikipedia.orgpnas.org | G-actin monomers. wikipedia.org | Leads to a net depolymerization by shifting the G-actin/F-actin equilibrium. |
| Compound | Reported Biological Activity (Value) | Cell Line / System | Reference |
|---|---|---|---|
| This compound (Jasplakinolide B) | GI50 < 1 nM | HCT-116 (Human Colorectal Adenocarcinoma) | nih.gov |
| This compound (Jasplakinolide B) | No microfilament disruption at 80 nM | Microfilament Disruption Assay | nih.gov |
| Jasplakinolide (general) | Kd ≈ 15 nM | F-actin binding (competitive with phalloidin) | researchgate.net |
| Jasplakinolide (general) | IC50 = 0.5 µM | U937 (Human Leukemia) | iiarjournals.org |
| Phalloidin | Kd ≈ 45 nM | F-actin binding | biorxiv.org |
| Latrunculin B | Effective concentration: 20 nM - 200 nM | Fibroblast-populated collagen matrices | biologists.comnih.gov |
| Cytochalasin D | Effective concentration: 200 pM - 2 µM | Fibroblast-populated collagen matrices | biologists.comnih.gov |
Future Directions and Research Perspectives for Jaspamide B
Advanced Synthetic Methodologies for Novel Jaspamide B Analogues
The inherent structural complexity and potent bioactivity of the jaspamide scaffold have spurred significant efforts in total synthesis and the creation of novel analogues. nih.govresearchgate.net While this compound itself is a natural product, future research will lean heavily on advanced synthetic strategies to generate derivatives with improved properties, such as enhanced target specificity and reduced toxicity. nih.gov
Key synthetic strategies that have been employed for the jaspamide family and will be crucial for developing this compound analogues include:
Macrolactonization: This is a critical ring-closing step in forming the characteristic 19-membered depsipeptide core. The Yamaguchi macrolactonization has been successfully used in the synthesis of jaspamide derivatives. nih.gov
Ring-Closing Metathesis (RCM): RCM offers an alternative and efficient method for constructing the macrocyclic structure. ingentaconnect.com
Asymmetric Synthesis: Techniques like diastereoselective syn-aldol reactions and orthoester Claisen rearrangements are vital for establishing the correct stereochemistry of the complex polyketide portion, which is crucial for biological activity. nih.gov
Future synthetic endeavors will likely focus on systematically modifying specific structural components of this compound. nih.gov By creating a library of analogues, researchers can conduct detailed structure-activity relationship (SAR) studies. For instance, modifications to the N-methyl-2-bromotryptophan residue, the β-tyrosine unit, or the non-peptidic 8-hydroxynonenoic acid portion could be explored to modulate bioactivity. researchgate.netnih.govnih.gov The synthesis of simpler 14-membered ring derivatives has been explored as a strategy to create less complex and potentially more drug-like analogues. ingentaconnect.com
Table 1: Synthetic Strategies for Jaspamide Analogue Development
| Synthetic Strategy | Key Features & Purpose | Relevant Precedents |
|---|---|---|
| Macrolactonization (e.g., Yamaguchi) | Forms the ester bond to close the macrocycle; a common final step. nih.gov | Used to furnish the final macrocyclic derivatives in several total syntheses. nih.gov |
| Ring-Closing Metathesis (RCM) | Forms a carbon-carbon double bond to close the macrocycle; offers an alternative cyclization pathway. ingentaconnect.com | Investigated for the preparation of simpler jaspamide derivatives. researchgate.netingentaconnect.com |
| Asymmetric Aldol Reactions | Establishes critical stereocenters in the polyketide chain. nih.gov | A key step in an efficient total synthesis of jasplakinolide (B32604). nih.gov |
| Orthoester Claisen Rearrangement | Another method for stereocontrolled carbon-carbon bond formation. nih.gov | Featured in a published total synthesis of jasplakinolide. nih.gov |
High-Throughput Screening and Lead Optimization Strategies
High-throughput screening (HTS) is an essential tool for evaluating the biological activity of this compound and its synthetic analogues against a wide array of biological targets. The National Cancer Institute (NCI) has utilized its 60-cell line panel to evaluate compounds from the jaspamide family, including this compound, providing a broad initial assessment of their cytotoxic profiles. acs.orgnih.govebi.ac.uk
A key challenge and focus for lead optimization is the toxicity associated with the parent compound, jasplakinolide, which led to the termination of its preclinical trials. nih.gov Optimization strategies for this compound would therefore aim to create analogues that retain potent anticancer activity while exhibiting a wider therapeutic window.
Recent advancements have seen the development of more sophisticated screening models. For example, a novel 3D model of metastatic breast cancer, which uses MDA-MB-231 spheroids and measures the expression of the EMT biomarker vimentin, was validated in a pilot HTS campaign. researchgate.netnih.gov In this screen of 230 marine secondary metabolites, jaspamide was identified as one of four confirmed hits, demonstrating the utility of such models for finding small-molecule modulators of metastasis. researchgate.netnih.govmdpi.com This type of advanced, phenotype-based HTS is ideal for testing new this compound derivatives.
Table 2: Screening and Optimization Approaches for this compound
| Approach | Description | Key Findings/Future Application |
|---|---|---|
| NCI-60 Cell Line Screen | A high-throughput screen evaluating cytotoxicity against 60 different human cancer cell lines. acs.orgnih.gov | This compound and other analogues were evaluated, confirming broad cytotoxic activity and providing data for further investigation by the NCI's Biological Evaluation Committee. acs.orgnih.gov |
| 3D Spheroid HTS Model | A phenotypic screen using MDA-MB-231 breast cancer spheroids to identify inhibitors of epithelial-mesenchymal transition (EMT). researchgate.netnih.gov | A pilot screen yielded an excellent Z' score of 0.64 and confirmed jaspamide as a hit, validating the model for future screening of this compound analogues. researchgate.netnih.gov |
| Lead Optimization | The synthesis and evaluation of analogues to improve efficacy and reduce toxicity. nih.gov | Focuses on modifying the jaspamide scaffold to dissociate the potent cytotoxic effects from the dose-limiting toxicities observed in preclinical studies of the parent compound. nih.gov |
Application of this compound as a Chemical Probe in Cell Biology
This compound, like its parent compound, is a valuable chemical probe for investigating the actin cytoskeleton. acs.orgnih.gov Its primary mechanism of action is the stabilization of filamentous actin (F-actin), effectively freezing the dynamic processes of actin polymerization and depolymerization. ebi.ac.ukresearchgate.netresearchgate.net This property makes it a powerful tool for dissecting the myriad cellular functions that depend on a dynamic actin network.
A significant advantage of jaspamides over other actin-stabilizing agents like phalloidin (B8060827) is their cell permeability, which allows for the study of actin dynamics in living cells. researchgate.net The use of this compound can help elucidate the role of F-actin in processes such as:
Cell Motility and Ruffling: Exposure of cells to jaspamide induces a dramatic reorganization of actin into focal aggregates, inhibiting cell ruffling and movement. ebi.ac.uk
Cell Division: By stabilizing F-actin, jaspamide disrupts the normal function of the actin cytoskeleton, which is critical for cytokinesis, leading to cell cycle arrest. nih.gov
Apoptosis: The profound disruption of the cytoskeleton by jaspamide can trigger programmed cell death. ebi.ac.uk
Phenotypic screens have confirmed that the cytotoxicity of this compound is linked to its ability to modify microfilaments. acs.orgnih.govebi.ac.uk This makes it and its future analogues useful as tool compounds to further explore the intricate relationship between cytoskeletal integrity and cell fate. nih.gov
Table 3: this compound as a Tool in Cell Biology
| Cellular Process | Effect of this compound/Jaspamides | Research Application |
|---|---|---|
| Actin Cytoskeleton Dynamics | Stabilizes F-actin, promoting aggregation and suppressing depolymerization. ebi.ac.ukresearchgate.net | Used as a chemical probe to study the consequences of a static actin network in living cells. researchgate.net |
| Cell Morphology and Motility | Induces reorganization of fibrous actin into focal aggregates; inhibits membrane ruffling. ebi.ac.uk | Elucidating the molecular mechanisms of cell migration and cytoskeletal organization. ebi.ac.uk |
| Cell Proliferation | Causes cell cycle arrest, often at the G2/M phase. nih.gov | Investigating the checkpoints and pathways that link cytoskeletal integrity to cell cycle progression. nih.gov |
| Apoptosis | Induces programmed cell death. ebi.ac.uk | Studying the signaling cascades that initiate apoptosis in response to severe cytoskeletal stress. ebi.ac.uk |
Exploration of this compound for New Therapeutic Applications
The primary therapeutic application explored for this compound is in oncology. It has demonstrated potent cytotoxic activity against various human cancer cell lines. acs.orgresearchgate.net Notably, this compound exhibited a GI50 of less than 1 nM against HCT-116 human colorectal adenocarcinoma cells. nih.gov Its potent activity has led to its consideration for further evaluation by the National Cancer Institute. acs.orgnih.govebi.ac.ukebi.ac.uk The development of analogues like jasplakinolide V, which also shows nanomolar cytotoxicity against a range of cancer cells, highlights the therapeutic potential of this chemical class. researchgate.net
Beyond cancer, the broader jaspamide family exhibits other bioactivities that suggest additional therapeutic avenues for this compound and its derivatives.
Antifungal Activity: The parent compound, jasplakinolide, is a potent fungicidal agent, particularly against Candida albicans. nih.govebi.ac.uk This suggests that this compound could be investigated as a lead for developing new antifungal drugs, a critical need given the rise of resistant strains.
Anthelmintic and Insecticidal Activity: Early studies on jasplakinolide revealed anthelmintic and insecticidal properties. researchgate.netnih.gov These activities could be explored further, potentially leading to applications in veterinary medicine or agriculture.
The future in this area involves screening this compound and its novel synthetic analogues against a wider range of pathogens and disease models to uncover new therapeutic uses.
Table 4: Potential Therapeutic Applications of this compound
| Therapeutic Area | Evidence/Rationale | Target Cell Lines/Organisms |
|---|---|---|
| Oncology | Potent in vitro cytotoxicity. acs.orgresearchgate.netnih.gov | HCT-116 (colorectal), HeLa (cervical), and other lines in the NCI-60 panel. acs.orgnih.govnih.gov |
| Antifungal | Parent compound is fungicidal against Candida albicans. nih.govebi.ac.uk | Candida albicans and other pathogenic fungi. |
| Anthelmintic | Parent compound shows activity against helminths. researchgate.netnih.gov | Parasitic worms. |
| Insecticidal | Parent compound exhibits insect-killing properties. researchgate.netnih.gov | Various insect pests. |
Integration of Omics Technologies for Comprehensive Mechanism Elucidation
While the primary mechanism of action for this compound is understood to be F-actin stabilization, a complete picture of its cellular effects requires a more holistic approach. acs.org The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, data-driven strategy to achieve a comprehensive understanding of how this compound affects biological systems. axcelead-us.combiobide.comnih.gov
These technologies can bridge the gap from a compound's direct target to its system-wide consequences:
Proteomics: Can be used to identify not only the primary target (actin) but also potential off-target interactions and downstream changes in protein expression and post-translational modifications. Chemical proteomics, in particular, is a powerful tool for target deconvolution. axcelead-us.comnih.gov
Transcriptomics (e.g., RNA-seq): Can reveal how this compound treatment alters gene expression profiles in cells. This can uncover the signaling pathways and cellular stress responses that are activated following cytoskeletal disruption, providing clues to both efficacy and toxicity mechanisms. nih.gov
Metabolomics: By analyzing changes in the cellular metabolome, researchers can understand how the profound cytoskeletal changes induced by this compound impact cellular energy and biosynthetic pathways. axcelead-us.com
Multi-omics Integration: Combining data from these different layers allows for the construction of detailed molecular networks, providing a comprehensive view of the drug's mechanism of action, identifying potential biomarkers of response or toxicity, and uncovering novel therapeutic hypotheses. axcelead-us.comnih.govfrontlinegenomics.com
Although specific multi-omics studies on this compound are not yet prevalent, this approach represents a critical future direction for moving this promising compound and its analogues forward in the drug discovery pipeline. axcelead-us.com
Table 5: Application of Omics Technologies to this compound Research
| Omics Technology | Potential Application for this compound | Research Goal |
|---|---|---|
| Proteomics | Identify direct binding partners and off-targets; quantify changes in protein expression and phosphorylation cascades. axcelead-us.comnih.gov | Comprehensive mechanism of action (MoA) elucidation; toxicity profiling. |
| Transcriptomics | Analyze global changes in gene expression following treatment. nih.gov | Uncover affected signaling pathways; identify genetic biomarkers of sensitivity/resistance. |
| Metabolomics | Profile changes in cellular metabolites and lipids. axcelead-us.com | Understand metabolic consequences of actin stabilization; identify metabolic vulnerabilities. |
| Multi-omics | Integrate datasets from genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontlinegenomics.com | Build a complete systems-level model of this compound's cellular impact. |
Q & A
Q. What are the primary structural characteristics of jaspamide B, and how are they elucidated in isolation studies?
this compound is a cyclodepsipeptide with a macrocyclic core stabilized by non-ribosomal peptide synthetase (NRPS) machinery. Structural elucidation involves 1D/2D NMR spectroscopy (e.g., COSY, HMBC) to assign proton and carbon signals, complemented by high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography may further resolve stereochemistry. Isolated analogs, such as jaspamide Q and R, are differentiated via comparative NMR analysis with the parent compound .
Q. What methodologies are employed for the isolation and purification of this compound from marine sponges?
Bioactivity-guided fractionation using solvent-solvent partitioning (e.g., ethyl acetate extraction) followed by chromatographic techniques (e.g., silica gel column chromatography, HPLC with C18 columns) isolates this compound. Cytotoxicity assays (e.g., L5178Y mouse lymphoma cell lines) guide fraction selection. Purity is validated via HPLC (>95% peak area) and spectroscopic consistency .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound analogs to address challenges in macrocyclization?
Macrocyclization bottlenecks, such as low yields due to steric hindrance, are mitigated via solid-phase peptide synthesis (SPPS) with on-resin cyclization or enzymatic ligation. For example, introducing non-natural amino acids with flexible side chains improves cyclization efficiency. Reaction progress is monitored via LC-MS, and intermediates are characterized by MALDI-TOF .
Q. What experimental designs resolve contradictions in reported bioactivity data for this compound across different cancer cell lines?
Discrepancies in cytotoxicity (e.g., IC50 variability) may stem from differences in cell membrane permeability or actin polymerization dynamics. Standardized assays (e.g., MTT or SRB protocols) with controlled culture conditions (e.g., serum concentration, passage number) reduce variability. Triplicate experiments with statistical validation (e.g., ANOVA) enhance reproducibility. Cross-validation using actin-binding assays (e.g., fluorescence microscopy of F-actin disruption) clarifies mechanism-specific effects .
Q. Which analytical strategies validate the identity and purity of novel this compound derivatives in structure-activity relationship (SAR) studies?
Multi-stage LC-HRMS/MS confirms molecular identity, while purity is assessed via orthogonal methods:
- HPLC-DAD (diode array detection) for UV profile consistency.
- NMR purity determination using qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene).
- Residual solvent analysis via GC-MS to exclude synthesis byproducts. For novel analogs, circular dichroism (CD) confirms stereochemical integrity .
Q. How should researchers address ethical considerations in preclinical studies involving this compound’s cytotoxic properties?
Preclinical protocols must adhere to institutional animal care guidelines (e.g., OECD 423 for acute toxicity) and material safety standards (e.g., SDS protocols for handling cytotoxic compounds). In vitro studies require ethical approval for cell line sourcing, and waste disposal follows EPA hazardous waste guidelines (e.g., incineration for organic solvents). Transparency in reporting negative results minimizes publication bias .
Methodological & Data Analysis Questions
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioassays?
Non-linear regression models (e.g., log-dose vs. response curves in GraphPad Prism) calculate IC50 values. Outliers are identified via Grubbs’ test, and confidence intervals (95%) validate precision. For multi-target effects, synergy assays (e.g., Chou-Talalay combination index) assess interactions with other cytotoxic agents .
Q. How can researchers integrate computational tools to predict this compound’s molecular targets?
Molecular docking simulations (e.g., AutoDock Vina) against actin filament models predict binding affinities. Pharmacophore mapping (e.g., Schrödinger Phase) identifies critical functional groups. Machine learning platforms (e.g., DeepChem) screen PubChem datasets for structurally related bioactive compounds .
Future Research Directions
Q. What gaps exist in understanding this compound’s mechanism of action, and how can they be addressed experimentally?
Unresolved questions include its impact on non-cancerous cells and long-term resistance mechanisms. Proposed studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
